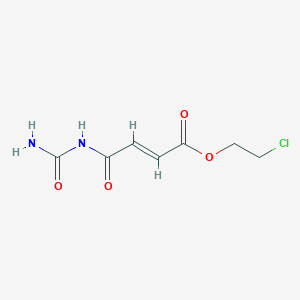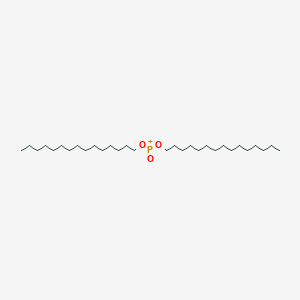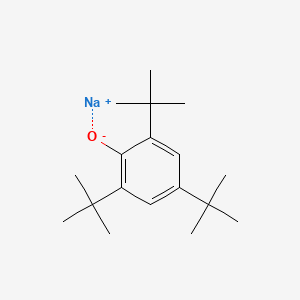
sodium;2,4,6-tritert-butylphenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2,4,6-tritert-butylphenolate is a chemical compound derived from 2,4,6-tri-tert-butylphenol. This compound is characterized by the presence of three tert-butyl groups attached to a phenol ring, making it highly sterically hindered. It is known for its strong electron-donating properties and its ability to form stable radicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of sodium;2,4,6-tritert-butylphenolate typically involves the reaction of 2,4,6-tri-tert-butylphenol with sodium hydride in an ether solvent. The process is carried out under an inert atmosphere to prevent oxidation. The reaction proceeds as follows:
- Dissolve 2,4,6-tri-tert-butylphenol in dry diethyl ether.
- Add sodium hydride to the solution in small portions while stirring.
- Continue stirring the mixture for an additional 1.5 hours after the last portion of sodium hydride is added.
- Filter the resulting off-white crystalline precipitate and wash it with diethyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for solvent handling and inert gas environments is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;2,4,6-tritert-butylphenolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be readily oxidized to form a deep-blue phenoxy radical.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the phenolate anion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and other electron acceptors.
Substitution: Reactions typically occur in polar aprotic solvents under mild conditions.
Major Products
Oxidation: The major product is the 2,4,6-tri-tert-butylphenoxy radical.
Substitution: Products vary depending on the substituent introduced during the reaction.
Applications De Recherche Scientifique
Sodium;2,4,6-tritert-butylphenolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for free radicals.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Medicine: Research into its potential therapeutic applications, particularly in preventing oxidative damage, is ongoing.
Mécanisme D'action
The mechanism by which sodium;2,4,6-tritert-butylphenolate exerts its effects involves the formation of a stable phenoxy radical. This radical can interact with other molecules, preventing oxidative damage by scavenging free radicals. The compound’s steric hindrance and electron-donating properties enhance its stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tri-tert-butylphenol: The parent compound from which sodium;2,4,6-tritert-butylphenolate is derived.
2,6-Di-tert-butylphenol: A related compound with two tert-butyl groups, commonly used as an antioxidant.
4-tert-Butylphenol: A simpler phenol derivative with one tert-butyl group.
Uniqueness
This compound is unique due to its high steric hindrance and strong electron-donating properties. These characteristics make it particularly effective as a stabilizer for free radicals and as an antioxidant in various applications.
Propriétés
Numéro CAS |
27801-58-7 |
|---|---|
Formule moléculaire |
C18H29NaO |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
sodium;2,4,6-tritert-butylphenolate |
InChI |
InChI=1S/C18H30O.Na/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9;/h10-11,19H,1-9H3;/q;+1/p-1 |
Clé InChI |
WYHABHVOLSCIOQ-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C(C)(C)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


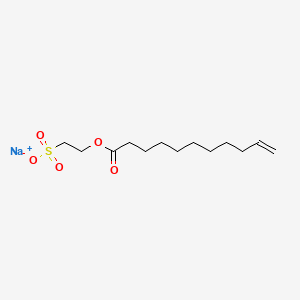
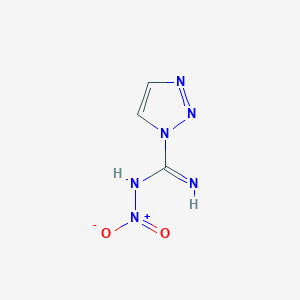
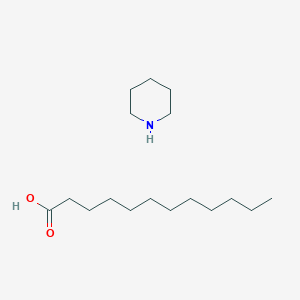
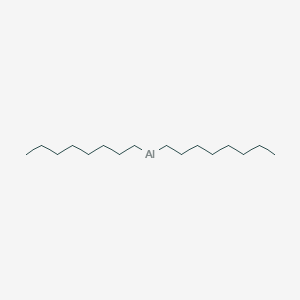


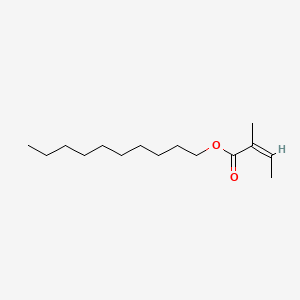

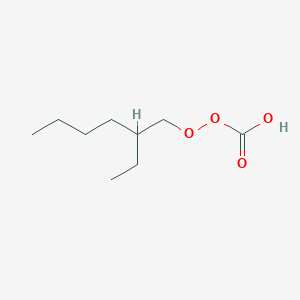
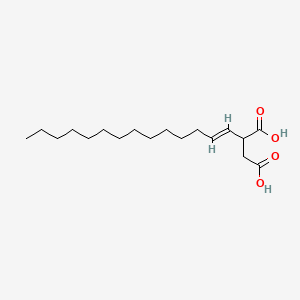
![1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647987.png)
